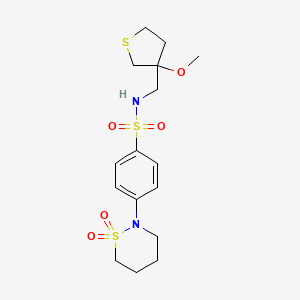

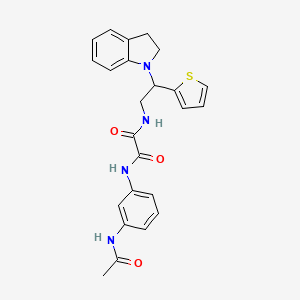

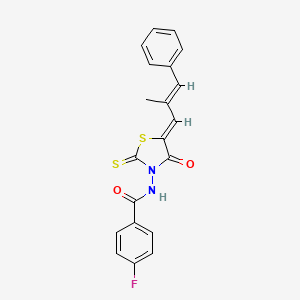

![molecular formula C17H14ClN3O3S B2558713 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-52-4](/img/structure/B2558713.png)

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

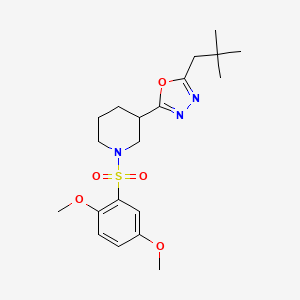

The compound "5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione" is a derivative of pyrrolo[2,3-d]pyrimidine, which is a class of compounds known for their potential as therapeutic agents. The structure of this compound suggests that it may have biological activity, possibly as an inhibitor of enzymes like thymidylate synthase (TS) or dihydrofolate reductase (DHFR), which are key targets in cancer and bacterial infection treatments .

Synthesis Analysis

The synthesis of related 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines involves the use of a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. Aryl thiols with various substituents are appended to the 5-position of this intermediate through an oxidative addition reaction. This reaction is facilitated by iodine, ethanol, and water, which also deprotects the 2-amino group, leading to the formation of the final compounds .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been studied using spectroscopic techniques such as FT-IR and FT-Raman. Computational methods like density functional theory (DFT) have been employed to predict the equilibrium geometry and vibrational wave numbers. These studies provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization as analyzed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The pyrrolo[2,3-d]pyrimidine derivatives are designed to act as inhibitors for enzymes like TS and DHFR. The presence of various substituents on the aryl thiol group at the 5-position of the pyrimidine ring influences the compound's inhibitory potency. For instance, compounds with 3',4'-dichloro and 4'-nitro substituents have shown to be more potent against human TS compared to other analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The negative charge distribution is primarily over the cyano group, while the positive regions are over the phenyl and pyrimidine rings. The molecular docking studies suggest that these compounds could exhibit inhibitory activity against certain proteins, indicating potential as chemotherapeutic agents. The nonlinear optical behavior of these compounds has also been theoretically predicted, which could be of interest for material science applications .

Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Applications

Crystal Structure Analysis

Research on similar compounds, such as 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, highlights the importance of crystal structure analysis in understanding molecular interactions and properties. The study of these compounds' crystal structures revealed how heterocyclic molecules are linked by hydrogen bonds into dimers and chains, providing insights into the molecular arrangements that could be relevant for designing drugs with specific molecular targeting capabilities (Low et al., 2004).

Chemical Synthesis

The synthesis of related heterocyclic compounds, such as 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, showcases the methodologies that can be adapted for synthesizing complex molecules like 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. These methodologies are crucial for developing novel compounds with potential therapeutic applications (Barany et al., 2005).

Biological Activity and Potential Therapeutic Applications

Antitumor and Antibacterial Agents

Compounds with a similar structure, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and explored for their antitumor and antibacterial properties. This suggests that 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione could also be investigated for similar biological activities, contributing to the development of new drugs (Gangjee et al., 1996).

Synthesis and Evaluation of Novel Derivatives

The synthesis and crystal structure analysis of novel derivatives, such as 5-methyl-4-thiopyrimidine derivatives, demonstrate the continuous effort in discovering compounds with enhanced biological activities. These derivatives were synthesized from a specific starting material and evaluated for cytotoxic activity, indicating the potential of 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione in similar research endeavors (Stolarczyk et al., 2018).

Wirkmechanismus

The mechanism of action of pyridopyrimidine derivatives can vary depending on their specific structure and target. Some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available literature. As a general rule, it is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.

Zukünftige Richtungen

The future directions for research on this compound and similar pyridopyrimidine derivatives could involve further exploration of their therapeutic potential. Pyridopyrimidines have shown promise in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Eigenschaften

IUPAC Name |

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-20-15-14(16(23)21(2)17(20)24)13(7-8-19-15)25-9-12(22)10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYVDPFKLNNMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)

![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)

![8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate](/img/structure/B2558644.png)

methanone](/img/structure/B2558646.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)